Methyl 2-bromo-5-iodonicotinate
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Overview
Description
Methyl 2-bromo-5-iodonicotinate is an organic compound with the molecular formula C7H5BrINO2 and a molecular weight of 341.93 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of both bromine and iodine atoms on the pyridine ring. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-iodonicotinate typically involves the bromination and iodination of nicotinic acid derivatives. One common method includes the esterification of 2-bromo-5-iodonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-iodonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield azido derivatives, while oxidation with potassium permanganate would produce oxidized nicotinic acid derivatives .
Scientific Research Applications
Methyl 2-bromo-5-iodonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-iodonicotinate involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms allows the compound to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug development .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-chloronicotinate
- Methyl 2-bromo-5-fluoronicotinate
- Methyl 2-iodo-5-bromonicotinate
Uniqueness
Methyl 2-bromo-5-iodonicotinate is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity and interaction profiles compared to other similar compounds. The combination of these halogens allows for unique substitution patterns and reactivity, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C7H5BrINO2 |
---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
methyl 2-bromo-5-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C7H5BrINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 |
InChI Key |
XHPGMCCQQCXLRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)I)Br |
Origin of Product |
United States |
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